3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline
Description
3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline (IUPAC name) is a substituted aniline derivative with the molecular formula C₁₁H₁₆N₂O and an average molecular mass of 192.262 g/mol . Its structure features a methoxy group (-OCH₃) at the para-position and a pyrrolidine-1-carbonyl moiety (-CO-pyrrolidine) at the meta-position relative to the aniline group.
Properties
IUPAC Name |
(4-amino-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZBRMULBAPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of the Pyrrolidine Ring to Aniline: This step involves the coupling of the pyrrolidine ring with an aniline derivative. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxy group can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(pyrrolidine-1-carbonyl)aniline
- Structure : Chlorine substituent at position 5, pyrrolidine carbonyl at position 2.
- Molecular Formula : C₁₁H₁₃ClN₂O (Molar mass: 224.69 g/mol ).
- Positional isomerism (carbonyl at position 2 vs. 4) may influence intramolecular hydrogen bonding or steric interactions .
3-Methoxy-4-(trifluoromethyl)aniline
- Structure : Trifluoromethyl (-CF₃) replaces the pyrrolidine carbonyl.
- Molecular Formula: C₈H₈F₃NO (Molar mass: 191.15 g/mol).
- Key Differences: The -CF₃ group is strongly electron-withdrawing, increasing acidity of the aniline NH₂ group (pKa ~1–2 units lower than the parent compound).
3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
- Structure : Pyrrolidine sulfonyl (-SO₂-pyrrolidine) replaces the carbonyl group.
- Molecular Formula : C₁₁H₁₆N₂O₂S (Molar mass: 264.33 g/mol ).
- Key Differences :
3-Chloro-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]aniline
- Structure : Chlorine at position 3; pyrrolidine modified with a methoxymethyl (-CH₂OCH₃) side chain.
- Molecular Formula : C₁₃H₁₉ClN₂O (Molar mass: 254.76 g/mol ).
- Chlorine at position 3 may direct regioselectivity in further derivatization reactions .
Comparative Data Table
Biological Activity
3-Methoxy-4-(pyrrolidine-1-carbonyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a methoxy group at the 3-position and a pyrrolidine carbonyl group at the 4-position of the aniline ring. The general structure can be represented as follows:
Synthesis methods typically involve the reaction of 3-methoxy-4-nitroaniline with pyrrolidine derivatives under reducing conditions to yield the desired aniline derivative. Various synthetic routes have been optimized for yield and purity, often utilizing reagents such as lithium aluminum hydride for reduction processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 8.2 | Cell cycle arrest |
| HeLa (Cervical) | 12.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression, particularly PI3Kδ (phosphoinositide 3-kinase delta). Studies have shown that it can achieve significant inhibition at low concentrations.
Table 2: PI3Kδ Inhibitory Activity
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Receptor Binding : The compound has been shown to bind effectively to various receptors, modulating their activity.
- Signal Transduction Pathways : By inhibiting PI3Kδ, it affects downstream signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in malignant cells through mitochondrial pathways.
Study on Cytotoxicity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various aniline derivatives, including this compound. They reported significant cytotoxicity against multiple cancer cell lines, with further investigations into its structure-activity relationship (SAR) revealing that modifications at the aniline position could enhance potency.
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound, demonstrating that it acts as a selective inhibitor for PI3Kδ with an IC50 comparable to established inhibitors like Idelalisib. This finding suggests potential therapeutic applications in treating cancers characterized by aberrant PI3K signaling.
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